1-[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one
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Overview
Description
1-[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is a complex organic compound that features a unique combination of a cyclopropyl group, a triazole ring, a piperidine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of 1-[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: As a potential therapeutic agent for treating infections and cancer due to its antimicrobial and anticancer properties
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other triazole and thiazole derivatives, such as:
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties
Thiazole derivatives: Also known for their antimicrobial and anticancer activities. What sets 1-[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one apart is the unique combination of these rings, which may confer enhanced or synergistic biological activities
Properties
IUPAC Name |
1-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-15(4-1-13-9-23-11-17-13)20-7-5-12(6-8-20)16-19-18-10-21(16)14-2-3-14/h9-12,14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTFORVIMRXNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2C3CCN(CC3)C(=O)CCC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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